Gentrogenin

Descripción

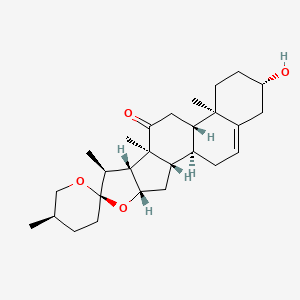

Structure

3D Structure

Propiedades

Número CAS |

427-28-1 |

|---|---|

Fórmula molecular |

C27H40O4 |

Peso molecular |

428.6 g/mol |

Nombre IUPAC |

(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-10-one |

InChI |

InChI=1S/C27H40O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)12-21-19-6-5-17-11-18(28)8-9-25(17,3)20(19)13-23(29)26(21,24)4/h5,15-16,18-22,24,28H,6-14H2,1-4H3/t15-,16+,18+,19-,20+,21+,22+,24+,25+,26-,27-/m1/s1 |

Clave InChI |

UVLDESQWQRMYKD-MOAZMYQBSA-N |

SMILES isomérico |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(C(=O)C[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)C)OC1 |

SMILES canónico |

CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CC=C6C5(CCC(C6)O)C)C)C)OC1 |

Origen del producto |

United States |

Natural Occurrence and Isolation Methodologies of Gentrogenin

Extraction Techniques from Plant Material

Acid-Mediated Hydrolysis for Sapogenin Liberation

The foundational step in isolating Gentrogenin from its naturally occurring saponin (B1150181) is acid hydrolysis. Saponins (B1172615) are glycosides, meaning the sapogenin (the non-sugar portion, or aglycone) is bonded to one or more sugar chains. Acid hydrolysis is the chemical process that cleaves these glycosidic bonds.

The typical procedure involves refluxing or boiling a saponin-rich extract with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). ncsu.edugoogle.com This process breaks the ether linkages between the sapogenin and the sugar moieties, causing the water-insoluble sapogenin to precipitate out of the aqueous solution. google.comgoogle.com The efficiency of this hydrolysis can be influenced by factors such as acid concentration, temperature, and reaction time. nih.govresearchgate.net For example, a patented method for isolating this compound from Dioscorea spiculiflora tubers involves boiling the saponins with aqueous acid to yield the crude sapogenin preparation. google.com While effective, prolonged boiling with strong acids can sometimes lead to the formation of artifacts or degradation of the target compound. nih.govnih.gov

Selective Liquid-Liquid Extraction Procedures

Following acid hydrolysis, the crude mixture contains the liberated sapogenins, sugars, and other extraneous plant matter. google.com Liquid-liquid extraction is a crucial method for selectively separating the sapogenins from this mixture. This technique operates on the principle of differential solubility of compounds between two immiscible liquid phases, typically an aqueous phase and a non-polar organic solvent. ncsu.edu

After the hydrolysis mixture is cooled and neutralized, an organic solvent such as ethyl acetate (B1210297), hexane, or chloroform (B151607) is added. ncsu.eduresearchgate.net The non-polar sapogenins, including this compound, preferentially dissolve in the organic layer, while the polar components like sugars and salts remain in the aqueous layer. ncsu.edunih.gov The two layers are then separated. The process can be repeated multiple times to maximize the recovery of the sapogenins. researchgate.net Evaporation of the organic solvent yields a concentrated extract of crude sapogenins. ncsu.edu

Advanced Purification and Separation Methodologies

The crude sapogenin extract obtained from hydrolysis and extraction is a mixture of structurally similar compounds. Advanced purification techniques are necessary to isolate this compound in a pure form.

Derivatization for Enhanced Separation (e.g., Acetylation)

Derivatization is a technique where a compound is chemically modified to change its physical properties, such as polarity or volatility, to facilitate easier separation. For sapogenins like this compound, acetylation is a common and effective derivatization strategy. researchgate.netgoogle.com

In this process, the crude sapogenin mixture is treated with acetic anhydride, often in the presence of a base like pyridine. academicjournals.org This reaction converts the hydroxyl (-OH) groups on the sapogenin molecules into acetate (-OCOCH₃) esters. google.comacademicjournals.org The resulting sapogenin acetates have different polarities and crystallizabilities compared to their original forms, which can be exploited for separation. A patented method for this compound isolation specifically uses acetylation to separate a mixture of ketonic and non-ketonic sapogenin acetates. The this compound acetate is then separated from other acetates by fractional crystallization from hot ethyl acetate. google.com The pure this compound can be recovered from its acetate derivative through subsequent hydrolysis.

Chromatographic Techniques for Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase. orgchemboulder.comlongdom.org

Column Chromatography (e.g., Silica (B1680970) Gel, Reverse Phase)

Column chromatography is a fundamental purification technique used extensively in natural product chemistry. longdom.orgnih.gov A vertical glass column is packed with a solid adsorbent, the stationary phase, with silica gel being one of the most common choices for separating sapogenins. scielo.org.bodrawellanalytical.com

The crude mixture containing this compound is loaded onto the top of the column. A solvent or a mixture of solvents (the mobile phase or eluent) is then passed through the column. orgchemboulder.com Compounds in the mixture move down the column at different rates depending on their affinity for the stationary phase versus their solubility in the mobile phase. By systematically changing the polarity of the mobile phase, from non-polar to more polar, compounds can be eluted sequentially. orgchemboulder.com Fractions of the eluent are collected over time, and those containing the desired compound are combined to yield purified this compound. orgchemboulder.comscielo.org.bo Reverse-phase chromatography, which uses a non-polar stationary phase (like C18) and a polar mobile phase, is also a powerful option for separating sapogenins. academicjournals.org

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution version of column chromatography. It utilizes high pressure to pass the mobile phase through a column packed with smaller particles, leading to much faster and more efficient separations. lcms.czgilson.com This technique is ideal for the final purification step to obtain highly pure compounds, or for isolating components from very complex mixtures. ardena.comknauer.net

In the context of this compound isolation, preparative HPLC can be used to purify the compound from closely related isomers or impurities that are difficult to remove by standard column chromatography. ardena.com The system allows for precise control over separation parameters and the collection of highly purified fractions. lcms.cz While specific methods for this compound are not detailed in the surveyed literature, the purification of various saponins and glycosides using preparative HPLC is well-established, demonstrating its suitability for obtaining research-grade this compound. ardena.comnih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | Class |

|---|---|

| This compound | Steroidal Sapogenin |

| Correllogenin | Steroidal Sapogenin |

| Hecogenin (B1673031) | Steroidal Sapogenin |

| Tigogenin | Steroidal Sapogenin |

| Diosgenin (B1670711) | Steroidal Sapogenin |

| Yamogenin | Steroidal Sapogenin |

| Sarsasapogenin | Steroidal Sapogenin |

| Smilagenin | Steroidal Sapogenin |

| Oleanolic Acid | Triterpenoid (B12794562) Sapogenin |

| Acetic Anhydride | Reagent |

| Pyridine | Reagent/Solvent |

| Hydrochloric Acid | Reagent |

| Sulfuric Acid | Reagent |

| Ethyl Acetate | Solvent |

| Hexane | Solvent |

| Chloroform | Solvent |

Fast Centrifugal Partition Chromatography (FCPC)

Fast Centrifugal Partition Chromatography (FCPC) is an advanced liquid-liquid chromatographic technique employed for the separation and purification of natural products, including steroidal saponins. rousselet-robatel.com This method functions without a solid stationary phase, instead utilizing a centrifugal field to hold a liquid stationary phase in a series of interconnected chambers while a liquid mobile phase is pumped through. ua.pt This design minimizes the risk of irreversible sample adsorption and denaturation, ensuring high recovery of target molecules. rousselet-robatel.comresearchgate.net

Detailed Research Findings:

FCPC has been effectively applied in the fractionation of acetonic extracts from concentrated Agave salmiana sap to isolate and identify bioactive steroidal saponins. researchgate.netnih.gov In one study, FCPC was used as a screening procedure to separate saponins based on their partition coefficients (Kd). researchgate.netnih.govbvsalud.org The research successfully separated fractions containing various saponins, including those with this compound as the aglycone. researchgate.netnih.gov

Specifically, fractions obtained at partition coefficients between 0.23 and 0.4 were found to contain a mixture of steroidal saponins. researchgate.netnih.govbvsalud.org Analysis of these fractions revealed the presence of this compound glycosides alongside hecogenin, kammogenin (B12644954), and manogenin glycosides. researchgate.netmdpi.comnih.gov One particular compound identified was a this compound pentaglycoside. researchgate.net This research demonstrates that FCPC is a successful and powerful tool for the screening, separation, and identification of complex molecules like this compound from plant extracts. researchgate.netnih.govresearchgate.net

Table 1: Application of FCPC for Fractionation of Saponins from Agave salmiana Sap

| Parameter | Details | Reference |

|---|---|---|

| Technique | Fast Centrifugal Partition Chromatography (FCPC) | researchgate.netnih.gov |

| Source Material | Acetonic extract of concentrated Agave salmiana sap | researchgate.netnih.gov |

| Target Compounds | Steroidal Saponins (including this compound glycosides) | researchgate.netmdpi.comnih.gov |

| Partition Coefficient (Kd) of Bioactive Fractions | 0.23 - 0.4 | researchgate.netnih.gov |

| Identified Aglycones in Fractions | This compound, Hecogenin, Kammogenin, Manogenin | researchgate.netmdpi.comnih.gov |

| Specific Compound Identified | This compound pentaglycoside | researchgate.net |

Structural Elucidation of Gentrogenin

Spectroscopic and Spectrometric Approaches for Structural Determination

Mass Spectrometry (MS) Applications

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural analysis of complex molecules like Gentrogenin, particularly when it is part of a larger saponin (B1150181) structure. In this method, ions of a specific mass-to-charge ratio (m/z) are selected and then fragmented through collision-induced dissociation (CID). The resulting fragment ions provide detailed structural information.

When analyzing glycosides of this compound using techniques like Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS), a characteristic fragmentation pattern is observed. The process typically involves the sequential loss of sugar moieties from the parent molecule. The glycosidic bonds are relatively weak and cleave readily, allowing for the determination of the sugar sequence and the mass of the aglycone (the non-sugar portion). mdpi.com For instance, the fragmentation of a this compound tetraglycoside would show the loss of individual sugar units. acs.org The mass of the bare aglycone, this compound, can be identified from these fragmentation patterns; studies have reported its detection as a fragment ion at an m/z of 429.2. acs.org

The specific mass losses observed in the MS/MS spectrum are indicative of the type of sugar units present. A loss of 162 mass units corresponds to a hexose (B10828440) sugar (like glucose), a loss of 146 mass units indicates a deoxyhexose (like rhamnose), and a loss of 132 mass units signifies a pentose (B10789219) sugar (like xylose or arabinose). mdpi.com This systematic fragmentation allows researchers to reconstruct the carbohydrate chains attached to the this compound core.

| Precursor Ion (Example) | m/z of Fragment Ion | Interpretation | Reference |

|---|---|---|---|

| [this compound-tetraglycoside + H]⁺ | 885.2 | Loss of one terminal sugar (e.g., Xylose) to form a triglycoside fragment. | acs.org |

| [this compound-triglycoside + H]⁺ | 591.2 | Loss of additional sugar units to form a monoglycoside fragment. | acs.org |

| [this compound-glycoside + H]⁺ | 429.2 | Loss of all sugar units, revealing the protonated aglycone, this compound. | acs.org |

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) adds another dimension of separation to mass analysis. This technique separates ions not only by their mass-to-charge ratio but also by their size, shape, and charge distribution as they drift through a gas-filled chamber under the influence of a weak electric field. The time it takes for an ion to traverse the mobility cell is its drift time, which is related to its rotationally averaged collision cross-section (CCS).

For complex mixtures of natural products, such as saponin extracts, co-elution during liquid chromatography is a common problem, especially for isomers which have identical masses. science.gov IMS-MS is particularly valuable for tackling this structural complexity. science.govmdpi.com It can often separate isomeric and even isobaric (same nominal mass) saponins (B1172615) that are indistinguishable by mass spectrometry alone. For example, this compound could be distinguished from its isomers, such as Botogenin or other sapogenins with the same elemental formula, based on differences in their three-dimensional shape, which would result in different drift times. This capability provides a higher level of confidence in compound identification within complex biological extracts.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a foundational technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The resulting spectrum shows absorption bands corresponding to these vibrations, acting as a molecular fingerprint.

For steroidal sapogenins like this compound, IR spectroscopy provides valuable information about key structural features. mdpi.comchromatographyonline.com The presence of a spiroketal system, a characteristic feature of many sapogenins, is indicated by a set of four distinct bands in the IR spectrum, typically appearing around 980, 920, 900, and 860 cm⁻¹. mdpi.comchromatographyonline.com Furthermore, other functional groups in the this compound structure can be confirmed. For example, a broad absorption band in the region of 3300-3400 cm⁻¹ would indicate the presence of hydroxyl (-OH) groups, while a sharp, strong peak around 1730 cm⁻¹ would confirm the presence of a carbonyl (C=O) group, such as a ketone. mdpi.comresearchgate.net

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Reference |

|---|---|---|---|

| ~3400 | O-H Stretching | Hydroxyl Group | mdpi.com |

| ~2900 | C-H Stretching | Alkyl Groups | mdpi.com |

| ~1730 | C=O Stretching | Ketone Carbonyl | mdpi.com |

| 980, 920, 900, 860 | Spiroketal Vibrations | Spiroketal Moiety | mdpi.comchromatographyonline.com |

X-ray Crystallography for Crystalline Forms

X-ray crystallography is the most definitive method for determining the complete three-dimensional structure of a molecule, provided it can be obtained in a suitable crystalline form. The technique involves directing X-rays at a single crystal of the compound. The resulting diffraction pattern is used to calculate the positions of each atom in the molecule, revealing precise bond lengths, bond angles, and the absolute stereochemistry.

For complex steroidal compounds, where multiple chiral centers exist, X-ray crystallography is unparalleled in its ability to provide an unambiguous structural assignment. rsc.orgknaw.nl While obtaining high-quality crystals of natural products can be a significant challenge, a successful X-ray diffraction analysis provides the gold standard for structural proof. It has been used to establish the absolute configuration of related steroidal saponins, providing a definitive framework that can help validate structures proposed by spectroscopic methods. springernature.com

Computational and Bioinformatic Strategies in Structure Elucidation

Alongside experimental techniques, computational methods are becoming indispensable in natural product chemistry. These in silico approaches can predict spectroscopic properties, manage and interpret large datasets, and help solve complex structures with greater speed and accuracy.

Computer-Assisted Structure Elucidation (CASE)

Computer-Assisted Structure Elucidation (CASE) systems are sophisticated software programs designed to determine the structure of unknown compounds from spectroscopic data. iomcworld.comresearchgate.net These programs typically integrate data from various sources, most commonly 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

For a molecule like this compound, a CASE system would work by first determining the molecular formula from high-resolution mass spectrometry. Then, it would analyze NMR data (such as ¹H, ¹³C, COSY, HSQC, and HMBC spectra) to identify molecular fragments and their connections. The software uses algorithms to assemble these fragments into all possible valid structures consistent with the data. These candidate structures are then ranked based on how well their predicted NMR spectra match the experimental data, significantly narrowing down the possibilities and aiding the chemist in identifying the correct structure. researchgate.net

Genomic Information in Natural Product Structure Elucidation

The biosynthesis of natural products like this compound is controlled by specific sets of genes within the producing organism. These genes encode the enzymes that catalyze the step-by-step assembly of the final molecule from simpler precursors. Genomics, the study of an organism's complete set of DNA, offers a powerful, indirect route to structural elucidation. wikipedia.org

Genomic data refers to information about the structure and function of an organism's genome. amazon.com By sequencing the genome of a plant known to produce a particular compound, scientists can identify "biosynthetic gene clusters" (BGCs). nih.gov These are groups of genes, often located close together on a chromosome, that collectively govern the synthesis of a natural product.

The process, often termed "genome mining," involves using bioinformatic tools to search for genes that encode specific types of enzymes known to be involved in the biosynthesis of a particular class of compounds. nih.gov For a steroidal saponin like this compound, researchers would look for genes encoding enzymes such as squalene (B77637) epoxidase, cycloartenol (B190886) synthase, and various cytochrome P450 monooxygenases and glycosyltransferases that modify the basic steroid skeleton. researchgate.net

Once a potential BGC is identified, its genetic sequence can provide strong clues about the structure of the resulting natural product. For example:

The number and type of tailoring enzymes (like oxidases, reductases, etc.) in the cluster can predict the presence of specific functional groups (e.g., ketones, hydroxyls) and their likely positions on the scaffold.

By analyzing the gene functions, a hypothetical biosynthetic pathway can be proposed, leading to a predicted chemical structure. This predicted structure can then be used to guide the targeted isolation and spectroscopic analysis of the actual compound, a process known as dereplication.

While direct genomic studies focused specifically on the this compound biosynthetic pathway are still an emerging area, the general framework of using genomic data is a key strategy in modern natural product chemistry. nih.govuohyd.ac.in It accelerates the discovery of new compounds and helps to confirm or even predict the structures of known molecules by understanding their biosynthetic origins. nih.gov

Biosynthesis and Metabolic Pathways of Gentrogenin in Plants

Precursor Pathways and Upstream Metabolism

The biosynthesis of gentrogenin, like all plant steroids and triterpenoids, originates from the isoprenoid pathway. justagriculture.in Plants utilize two primary pathways to produce the basic five-carbon building blocks of isoprenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

The Mevalonate (MVA) Pathway: Primarily operating in the cytosol, this pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is then reduced to mevalonic acid, which is subsequently phosphorylated, decarboxylated, and dehydrated to yield IPP.

The Methylerythritol Phosphate (MEP) Pathway: Located in the plastids, this pathway starts with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate. A series of reactions then leads to the formation of IPP and DMAPP.

While both pathways produce IPP and DMAPP, the MVA pathway is generally considered the primary source of precursors for cytosolic sesquiterpenes and triterpenoids, including the steroidal backbone of this compound. mdpi.com These five-carbon units are sequentially condensed to form geranyl pyrophosphate (GPP, C10), farnesyl pyrophosphate (FPP, C15), and finally, two molecules of FPP are joined tail-to-tail by the enzyme squalene (B77637) synthase to produce squalene (C30). justagriculture.in Squalene is the linear precursor for the cyclization reactions that lead to the formation of the steroidal skeleton.

Enzymatic Transformations and Key Biosynthetic Enzymes

The conversion of the linear squalene molecule into the complex tetracyclic structure of this compound involves a series of enzymatic modifications, primarily catalyzed by squalene epoxidase, oxidosqualene cyclases (OSCs), and various cytochrome P450 monooxygenases (CYP450s).

Following its synthesis, squalene is first oxidized to 2,3-oxidosqualene (B107256) by the enzyme squalene epoxidase. justagriculture.in This epoxide is a critical branch-point intermediate. In the biosynthesis of steroidal sapogenins, 2,3-oxidosqualene is cyclized by the enzyme cycloartenol (B190886) synthase to produce cycloartenol, the precursor to plant sterols and steroidal saponins (B1172615). mdpi.com

Subsequent modifications of the cycloartenol backbone are carried out by a series of enzymes, including various CYP450s. These enzymes are responsible for the hydroxylation, oxidation, and other modifications at specific positions on the steroidal nucleus, which ultimately lead to the formation of the this compound aglycone. mdpi.com While the specific CYP450s involved in this compound biosynthesis have not been definitively identified, it is hypothesized that they belong to well-characterized families known to be involved in the biosynthesis of other steroidal sapogenins like diosgenin (B1670711).

Key Enzyme Classes in Steroidal Sapogenin Biosynthesis

| Enzyme Class | Function | Precursor | Product |

|---|---|---|---|

| Squalene epoxidase | Epoxidation of squalene | Squalene | 2,3-Oxidosqualene |

| Cycloartenol synthase | Cyclization of 2,3-oxidosqualene | 2,3-Oxidosqualene | Cycloartenol |

| Cytochrome P450s | Hydroxylation and oxidation reactions | Cycloartenol derivatives | Modified steroidal intermediates |

Modern "omics" technologies, such as transcriptomics and proteomics, are powerful tools for identifying the genes and enzymes involved in specialized metabolic pathways. mdpi.com By comparing the gene expression profiles (transcriptomics) or protein abundance (proteomics) of different plant tissues, developmental stages, or plants grown under different conditions, researchers can identify candidate genes and enzymes that are co-expressed with the accumulation of the target compound. nih.gov

Although specific transcriptomic or proteomic studies focused solely on this compound biosynthesis are not widely available, research on related saponin-producing plants has successfully identified numerous candidate genes encoding CYP450s and other enzymes involved in their biosynthesis. nih.gov For instance, in plants known to produce this compound, such as those from the Dioscorea and Heloniopsis genera, a comparative transcriptomic analysis of high- and low-producing varieties or tissues could reveal the specific enzymes responsible for this compound synthesis.

Glycosylation Pathways of this compound and its Conjugates

In plants, aglycones like this compound are typically found as glycosides, where one or more sugar moieties are attached to the core structure. This glycosylation is carried out by a large family of enzymes called UDP-glycosyltransferases (UGTs). mdpi.com These enzymes transfer a sugar residue, most commonly glucose, from an activated sugar donor, such as UDP-glucose, to an acceptor molecule.

The glycosylation of this compound at specific hydroxyl groups not only increases its water solubility and stability but can also significantly alter its biological activity. The number, type, and linkage of the sugar units can vary, leading to a diverse array of this compound glycosides in different plant species and even within different tissues of the same plant. While the specific UGTs responsible for glycosylating this compound have not been characterized, they are presumed to be part of the extensive UGT superfamily found in plants.

Regulatory Mechanisms of this compound Accumulation

The biosynthesis and accumulation of this compound are tightly regulated processes influenced by both internal genetic and epigenetic factors, as well as external environmental cues.

The expression of the genes encoding the biosynthetic enzymes for this compound is controlled by a network of transcription factors. nih.gov These regulatory proteins bind to specific sequences in the promoter regions of the biosynthetic genes, thereby activating or repressing their transcription. Transcription factor families such as bHLH, MYB, and WRKY have been implicated in the regulation of other saponin (B1150181) biosynthetic pathways and are likely to play a role in controlling this compound production as well. mdpi.com

Epigenetic mechanisms, such as DNA methylation and histone modifications, can also influence the expression of biosynthetic genes without altering the underlying DNA sequence. These modifications can affect the accessibility of the DNA to transcription factors and the transcriptional machinery, thereby modulating the rate of this compound biosynthesis in response to developmental and environmental signals.

The accumulation of this compound in plants is not static but can be influenced by a variety of environmental and developmental factors. nih.gov

Light: Light intensity, quality, and photoperiod are known to affect the biosynthesis of many plant secondary metabolites, including saponins. nih.gov Light can act as a signal to regulate the expression of key biosynthetic genes and transcription factors.

Temperature: Temperature stress, both high and low, can induce changes in the metabolic pathways of plants, often leading to an increased production of protective compounds like saponins. encyclopedia.pub

Developmental Stage: The concentration of this compound can vary significantly throughout the life cycle of a plant. Accumulation may be highest in specific organs (e.g., roots, leaves) or at particular developmental stages (e.g., during seed development or in mature plants). nih.gov

Environmental and Developmental Factors Influencing Metabolic Flux

Integrated Omics Approaches for Pathway Delineation

The elucidation of complex biosynthetic pathways, such as that of this compound, has been revolutionized by the advent of high-throughput "omics" technologies. These approaches provide a global view of the molecular landscape of an organism, enabling researchers to connect genes to metabolites and unravel intricate regulatory networks.

Metabolomics and Glycomics Integration

Metabolomics, the comprehensive analysis of all metabolites within a biological system, is a powerful tool for identifying the intermediates and final products of a biosynthetic pathway. By comparing the metabolomic profiles of different plant tissues, developmental stages, or plants grown under varying conditions, it is possible to identify compounds that are co-regulated with the target molecule, in this case, this compound.

Glycomics, a related discipline, focuses specifically on the glycan (sugar) components of molecules. Since this compound is a sapogenin that is often found in a glycosylated form (as a saponin) in plants, glycomics is crucial for understanding the full biosynthetic pathway. The integration of metabolomics and glycomics allows for the identification of not only the aglycone (this compound) but also its various glycosylated derivatives. This is essential for identifying the specific glycosyltransferases (GTs) involved in the later steps of saponin biosynthesis.

For example, in a study on the steroidal saponins in Asparagus officinalis, a combined metabolomics and transcriptomics approach successfully identified a range of saponins and the key genes involved in their synthesis. nih.gov This type of integrated analysis would be invaluable for delineating the this compound pathway by correlating the presence of specific this compound glycosides with the expression of candidate GT genes.

Multi-omics Analyses (e.g., Genomics, Transcriptomics, Metabolomics)

A more comprehensive understanding of the this compound biosynthetic pathway can be achieved through the integration of multiple omics datasets, including genomics, transcriptomics, and metabolomics.

Genomics provides the complete genetic blueprint of the plant, allowing for the identification of all potential genes involved in the pathway, such as those encoding cytochrome P450 monooxygenases (CYP450s), oxidosqualene cyclases (OSCs), and glycosyltransferases (GTs). nih.gov

Transcriptomics , often performed using RNA-sequencing, reveals which of these genes are actively being expressed in tissues where this compound is produced. By comparing the transcriptomes of high- and low-producing varieties or tissues, researchers can pinpoint candidate genes that are co-expressed with this compound accumulation. nih.gov

Metabolomics , as discussed earlier, provides the chemical context by identifying the pathway's intermediates and end products.

The integration of these three omics layers is a powerful strategy for pathway elucidation. nih.gov For instance, a study on the biosynthesis of saikosaponins in Bupleurum species used an integrated metabolome and transcriptome analysis to identify candidate genes encoding CYP450s and GTs that were highly correlated with the accumulation of specific saponins. nih.gov A similar multi-omics approach applied to a this compound-producing plant would involve:

Sequencing the genome to create a comprehensive gene inventory.

Performing transcriptomic analysis on tissues with differential this compound accumulation to identify co-expressed genes.

Conducting metabolomic analysis to identify this compound and its potential precursors and glycosylated forms.

Integrating these datasets to build a model of the biosynthetic pathway and identify candidate genes for functional characterization.

Metabolic Engineering Strategies for Biosynthesis Modulation

Metabolic engineering offers promising strategies for enhancing the production of valuable plant secondary metabolites like this compound. By manipulating the expression of key genes in the biosynthetic pathway, it is possible to increase the flux towards the desired compound.

Another effective strategy is the downregulation of competing pathways . The precursors for this compound biosynthesis are also used in other metabolic pathways, such as the synthesis of phytosterols. By downregulating the expression of key enzymes in these competing pathways, more of the precursor pool can be channeled towards this compound production. For example, in the metabolic engineering of triterpene saponin biosynthesis in Panax notoginseng cells, RNA interference (RNAi) was used to silence the cycloartenol synthase gene, a key enzyme in the competing phytosterol pathway. mdpi.com This, combined with the overexpression of a key enzyme in the saponin pathway, resulted in a significant increase in saponin accumulation. mdpi.com

The following table summarizes some of the key metabolic engineering strategies that could be applied to modulate this compound biosynthesis, based on successful examples from related steroidal sapogenins.

Metabolic Engineering Strategies for Modulating Spirostanol (B12661974) Sapogenin Biosynthesis

| Strategy | Target Gene/Enzyme | Example Compound | Organism | Outcome | Reference |

|---|---|---|---|---|---|

| Overexpression of a rate-limiting enzyme | Δ²⁴-reductase | Diosgenin | Trigonella foenum-graecum (hairy roots) | 3-fold increase in diosgenin | nih.gov |

| Downregulation of a competing pathway | Cycloartenol synthase (CAS) | Triterpene saponins | Panax notoginseng (cell culture) | Increased saponin accumulation | mdpi.com |

| Heterologous expression of the pathway | Multiple genes for diosgenin biosynthesis | Diosgenin | Saccharomyces cerevisiae (yeast) | De novo synthesis of diosgenin | nih.gov |

Furthermore, the development of synthetic biology platforms, such as the heterologous expression of the entire biosynthetic pathway in microbial hosts like Saccharomyces cerevisiae, offers an alternative and potentially more scalable approach for the production of this compound. nih.gov This has been successfully demonstrated for diosgenin, where the entire pathway was reconstituted in yeast, enabling its production from simple sugars. nih.gov

Chemical Transformations and Derivatization of Gentrogenin

Conversion to Other Steroidal Sapogenins

Gentrogenin can be efficiently converted into other important steroidal sapogenins through both reductive and oxidative pathways.

A key reductive transformation of this compound is its conversion to Diosgenin (B1670711). This process typically involves the removal of the 12-keto group. One established method is the Wolff-Kishner reduction. google.com In a specific example of this reaction, this compound is refluxed with a mixture of diethylene glycol, ethyl alcohol, sodium hydroxide, and hydrazine (B178648) hydrate, resulting in the formation of Diosgenin. google.com This transformation is significant as Diosgenin is a vital precursor for the synthesis of various steroid hormones. google.comnih.gov

Table 1: Reductive Transformation of this compound to Diosgenin

| Reactant | Reagents | Product | Reference |

|---|

This compound can also undergo oxidative transformations. For instance, this compound acetate (B1210297) can be converted to Hecogenin (B1673031) acetate. This conversion involves a conventional catalytic reduction of this compound acetate, followed by an oxidation step using chromium trioxide in acetic acid. google.com Hecogenin is another valuable sapogenin used in the pharmaceutical industry. researchgate.net

Table 2: Oxidative Transformation of this compound Acetate to Hecogenin Acetate

| Reactant | Reagents | Product | Reference |

|---|

Glycosidic and Aglycone Modifications

Modifications can be made to both the glycosidic chain and the aglycone. Hydrolysis of the glycosidic bonds, for example, can release the aglycone, this compound. nih.govmdpi.com This is often a preliminary step before further chemical transformations of the aglycone. nih.gov The type and number of sugar units in the glycosidic chain can be altered through enzymatic or chemical methods, leading to derivatives with different characteristics. asianpubs.orgasianpubs.org

Aglycone modifications often target the functional groups of the this compound molecule. For instance, the hydroxyl group at C-3 and the ketone group at C-12 are common sites for chemical reactions. google.com Acetylation of the 3-hydroxyl group to form this compound acetate is a frequent initial step in many synthetic pathways. google.comgoogle.com

Semi-synthetic Approaches for Novel this compound Derivatives

Semi-synthesis, which involves the chemical modification of naturally occurring compounds, is a powerful strategy for creating novel derivatives with potentially enhanced or new biological activities. nih.govnih.govresearchgate.net this compound serves as an excellent starting scaffold for such approaches due to its complex and steroidal structure. nih.gov

The development of novel this compound derivatives often involves a combination of the transformations mentioned above. For example, after converting this compound to an intermediate like 11-keto diosgenin, further reactions can be performed to introduce new functional groups or modify the existing ones. google.com The goal of these semi-synthetic efforts is to produce new molecules that may have applications in various fields, including medicine. nih.govnih.gov The creation of hybrid molecules by combining pharmacophores from this compound with other active moieties is also an area of interest. nih.gov

Biological Mechanisms and Interactions in Vitro Studies

Cellular Mechanisms of Action

In vitro studies have demonstrated that gentrogenin glycosides can induce cell death through a necrotic pathway in specific cancer cell lines. Research focusing on human colon adenocarcinoma (HT-29) cells has distinguished the cytotoxic effects of different steroidal saponin (B1150181) fractions.

Flow cytometry analysis of fractions from concentrated agave sap revealed that while fractions rich in kammogenin (B12644954) and manogenin glycosides induced apoptosis, the presence of this compound and hecogenin (B1673031) glycosides was associated with a necrotic effect. nih.govnih.govmdpi.com Further investigation into enriched fractions from Agave salmiana sap highlighted this distinction. A fraction containing agavoside C and this compound pentaglycoside was found to contribute to cell death in HT-29 cells via necrosis. sbcpd.orgitb.ac.id In contrast, a different fraction containing magueyosides B and C, along with kammogenin tetraglycoside, induced apoptosis. sbcpd.orgitb.ac.id

The necrotic effect of the this compound-containing fraction was quantified, showing a potent cytotoxic activity. sbcpd.orgitb.ac.id The findings indicate that the specific type of steroidal saponin and its glycosylation pattern are critical determinants of the cellular death pathway initiated. nih.gov

Table 1: Cytotoxic Activity of this compound-Containing Fraction

| Cell Line | Compound/Fraction | Observed Effect | IC₅₀ Value (µg/mL) | Source(s) |

|---|---|---|---|---|

| HT-29 | Fraction with Agavoside C and this compound pentaglycoside | Necrosis | 108.4 ± 11.5 | sbcpd.orgitb.ac.id |

Phytotoxic Mechanisms of this compound Glycosides

This compound glycosides have demonstrated notable phytotoxic activity, suggesting a role as natural herbicidal agents. While detailed mechanistic studies specifically on this compound are limited, the broader understanding of steroidal saponins (B1172615) provides insight into their potential modes of action.

Bioactivity reports indicate that this compound glycosides exhibit phytotoxic effects on Lactuca sativa L. (lettuce), with a reported IC₅₀ range of 107-120 μg/mL.

The primary mechanism of phytotoxicity for saponins is believed to be their interaction with cell membranes. researchgate.net As amphipathic molecules, saponins can insert into the plasma membrane, disrupting its integrity and leading to a loss of cellular homeostasis and viability. researchgate.net This membrane permeation can cause cell content leakage and ultimately cell death. itb.ac.id The phytotoxic action of saponins often manifests more strongly in the inhibition of early root growth rather than affecting seed germination. researchgate.net

Other potential mechanisms for related steroidal saponins include the perturbation of mitochondrial function, which can lead to an overproduction of reactive oxygen species (ROS), subsequent oxidative stress, and cell membrane damage. sbcpd.org Additionally, some steroidal saponins may interfere with the mobilization of carbohydrate reserves necessary for metabolic energy, or interact with hormonal signaling pathways within the plant. nih.govsbcpd.org

Table 2: Phytotoxic Activity of this compound Glycosides

| Target Species | Compound | Observed Effect | IC₅₀ Value (µg/mL) | Source(s) |

|---|---|---|---|---|

| Lactuca sativa L. | This compound glycosides | Growth Inhibition | 107-120 |

Future Research Directions in Gentrogenin Chemistry and Plant Biology

Advancements in Structural Elucidation Methodologies

While the fundamental structure of Gentrogenin is known, future research will focus on applying advanced analytical techniques for rapid, unambiguous characterization of its derivatives and for resolving complex stereochemical questions. Computer-Assisted Structure Elucidation (CASE) systems will play a pivotal role, integrating data from multiple spectroscopic sources to generate and rank potential structures.

Future methodologies will likely include:

Cryogenic Nuclear Magnetic Resonance (Cryo-NMR) Spectroscopy: The use of cryoprobes can significantly enhance the sensitivity of NMR experiments, allowing for the analysis of minute quantities of this compound derivatives isolated from natural sources or produced through biotransformation. This will be crucial for characterizing low-abundance intermediates in its biosynthetic pathway.

Advanced Mass Spectrometry (MS) Techniques: Techniques such as tandem MS (MS/MS) and ion mobility-mass spectrometry (IM-MS) will be essential. IM-MS, in particular, can provide information on the three-dimensional shape of this compound and its derivatives, helping to distinguish between closely related isomers.

Single Crystal X-ray Diffraction: Obtaining a single crystal structure remains the gold standard for unambiguous structural determination. Future efforts will focus on developing advanced crystallization techniques for this compound and its glycosides, which are often difficult to crystallize.

| Methodology | Application in this compound Research | Anticipated Advantage |

|---|---|---|

| Cryo-NMR Spectroscopy | Analysis of low-concentration biosynthetic intermediates and derivatives. | Increased signal-to-noise ratio, requiring less sample material. |

| Ion Mobility-Mass Spectrometry (IM-MS) | Separation and characterization of this compound isomers. | Provides data on molecular shape and collisional cross-section. |

| Single Crystal X-ray Diffraction | Absolute stereochemical confirmation of this compound and its derivatives. | Unambiguous determination of the three-dimensional atomic arrangement. |

Comprehensive Elucidation of Biosynthetic Pathways

The complete biosynthetic pathway of this compound in plants is currently unknown. A primary future goal is to identify and characterize the enzymes responsible for its formation from a steroidal precursor, likely cholesterol. This research will involve a combination of genomics, transcriptomics, and enzymology. The biosynthesis of steroidal saponins (B1172615) involves a series of oxidation, hydroxylation, and glycosylation steps on a squalene-derived backbone. mdpi.com

Key research activities will include:

Transcriptome Mining: Analyzing the RNA transcripts of this compound-producing plants to identify candidate genes that are co-expressed with known sterol biosynthesis genes. This will focus on identifying specific subfamilies of Cytochrome P450 monooxygenases (P450s) and UDP-dependent glycosyltransferases (UGTs).

Functional Characterization of Enzymes: The identified candidate genes will be expressed in heterologous systems, such as yeast (Saccharomyces cerevisiae) or Nicotiana benthamiana. The recombinant enzymes will then be tested for their ability to modify this compound precursors. P450s from the CYP716A and CYP72A subfamilies are known to be key players in the diversification of triterpenoid (B12794562) saponins and are prime candidates for investigation. oup.comnih.gov

Pathway Reconstruction: Once key enzymes are identified, they can be co-expressed in a microbial host to reconstruct the biosynthetic pathway in vitro, confirming the function of each step from a common precursor to this compound and its glycosylated forms.

| Enzyme Family | General Function in Saponin Biosynthesis | Hypothesized Role in this compound Biosynthesis |

|---|---|---|

| Oxidosqualene Cyclase (OSC) | Cyclization of 2,3-oxidosqualene (B107256) to form the initial steroid backbone. | Formation of the core spirostanol (B12661974) skeleton. |

| Cytochrome P450s (e.g., CYP716A, CYP72A) | Site-specific oxidation and hydroxylation of the steroid backbone. oup.comnih.gov | Introduction of the hydroxyl group at C-3 and the keto group at C-12. |

| UDP-Glycosyltransferases (UGTs) | Attachment of sugar moieties to the sapogenin core. | Glycosylation of the C-3 hydroxyl group to form saponins. |

Development of Chemoenzymatic Synthesis and Biotransformation Routes

Chemical synthesis of complex steroids like this compound is challenging due to the need for precise control of stereochemistry. brynmawr.edu Future research will focus on combining the flexibility of chemical synthesis with the high selectivity of enzymes. brynmawr.edunih.gov Biotransformation, using microorganisms or isolated enzymes, presents a powerful tool for modifying natural saponins to create novel derivatives with potentially enhanced activities. nih.govresearchgate.net

Promising future strategies include:

Enzymatic Late-Stage Functionalization: A chemically synthesized this compound core structure could be modified by specific hydroxylases or glycosyltransferases to produce a library of derivatives. This approach leverages the unparalleled regio- and stereoselectivity of enzymatic transformations. nih.gov

Microbial Biotransformation: Whole-cell biotransformation using fungi (e.g., Aspergillus sp.) or bacteria can be used to perform reactions like hydrolysis of sugar chains or hydroxylation at novel positions on the this compound scaffold. researchgate.net This can convert abundant natural saponins into rarer, potentially more bioactive, forms. nih.gov

One-Pot Multi-Enzyme Cascades: Developing a "one-pot" reaction where multiple purified enzymes work sequentially to build or modify the this compound molecule. This mimics natural biosynthetic pathways and offers a highly efficient and sustainable synthetic route.

In-depth Structure-Mechanism Relationship Studies of this compound and its Derivatives

Understanding the relationship between the chemical structure of this compound and its biological activity (Structure-Activity Relationship, SAR) is crucial for designing more potent and selective molecules. wikipedia.org This requires the synthesis of various this compound analogs and the systematic evaluation of their biological effects.

Future research will involve:

Targeted Synthesis of Derivatives: Creating a series of analogs by modifying specific functional groups of this compound. For example, the C-3 hydroxyl group could be esterified or etherified, and the C-12 keto group could be reduced to a hydroxyl group.

Computational Modeling and Docking: Using molecular modeling to predict how this compound and its derivatives might interact with potential biological targets, such as enzymes or receptors. This can help prioritize which derivatives to synthesize and test.

Quantitative SAR (QSAR): Developing mathematical models that correlate structural features (e.g., size, electronic properties) of the synthesized derivatives with their measured biological activity. wikipedia.org This allows for the prediction of the activity of new, unsynthesized compounds.

Biotechnological Strategies for Sustainable Production and Engineering

The production of saponins from natural plant sources can be slow and low-yielding. cabidigitallibrary.orgresearchgate.net Biotechnology offers promising alternatives for the sustainable, scalable, and cost-effective production of this compound. techmigroup.comsustainablemanufacturingexpo.com

Key biotechnological approaches for future development include:

Metabolic Engineering of Yeast: Reconstructing the entire this compound biosynthetic pathway in a microbial chassis like Saccharomyces cerevisiae. nih.govnih.gov This involves introducing all the necessary plant genes into the yeast and optimizing its metabolism to direct carbon flux towards this compound production. nih.govmdpi.com

Plant Cell and Tissue Cultures: Establishing cell suspension or hairy root cultures of the this compound-producing plant. cabidigitallibrary.org These cultures can be grown in large-scale bioreactors under controlled conditions, offering a continuous and renewable source of the compound. nih.gov The production can often be enhanced by feeding precursors or using elicitors to stimulate secondary metabolism. researchgate.net

Synthetic Biology Approaches: Utilizing synthetic biology tools to design and build novel genetic circuits to control the expression of biosynthetic genes. This can improve yields and allow for the production of specific this compound derivatives by selectively expressing different modifying enzymes. nih.gov

| Production Platform | Advantages | Challenges |

|---|---|---|

| Metabolic Engineering in Yeast (S. cerevisiae) | Rapid growth, well-established genetic tools, scalable fermentation. nih.govnih.gov | Complex pathway reconstruction, potential toxicity of intermediates, enzyme optimization. |

| Plant Cell/Tissue Culture | Enzymes are in their native cellular environment, potential for complex post-translational modifications. cabidigitallibrary.org | Slow growth rates, genetic instability, optimization of culture conditions. researchgate.net |

| Synthetic Biology / Cell-Free Systems | Precise control over pathways, potential for very high yields. | High cost of purified enzymes and cofactors, system stability. |

Exploration of Novel Biological Mechanisms and Interactions

While some biological activities of saponins are known, the specific molecular targets and mechanisms of action for this compound are yet to be discovered. Future research should aim to move beyond general screening and identify the precise cellular pathways and proteins with which this compound interacts.

Areas for future investigation include:

Target Identification: Employing techniques like affinity chromatography, chemical proteomics, and thermal shift assays to identify specific proteins that bind to this compound. This is the first step in uncovering its mechanism of action.

Membrane Interaction Studies: Investigating how this compound interacts with and modulates the properties of biological membranes. Saponins are known to affect membrane permeability, and understanding this interaction at a biophysical level could explain some of its biological effects. nih.gov

Signaling Pathway Analysis: Using systems biology approaches, such as transcriptomics and proteomics, to analyze how treatment with this compound alters cellular signaling pathways. This can reveal novel therapeutic applications, for instance by identifying its role in modulating inflammatory or metabolic pathways. researchgate.netmdpi.com

Q & A

Basic: What experimental techniques are recommended for identifying and quantifying Gentrogenin in biological samples?

To ensure accurate identification and quantification of this compound, researchers should employ a combination of chromatographic and spectroscopic methods:

- High-Performance Liquid Chromatography (HPLC) paired with UV-Vis detection for preliminary separation and quantification .

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation, particularly when distinguishing this compound from structurally similar compounds .

- Mass Spectrometry (MS) for high-sensitivity detection, especially in complex matrices like serum or tissue homogenates .

Methodological Note: Validate protocols using certified reference standards and include recovery rate calculations to address matrix effects. For reproducibility, document instrument parameters (e.g., column type, mobile phase gradients) in detail .

Basic: How should researchers design in vitro and in vivo experiments to assess this compound’s bioactivity?

In vitro:

- Use dose-response assays (e.g., IC₅₀/EC₅₀ determinations) across multiple cell lines to account for cell-type specificity. Include positive and negative controls to validate assay robustness .

- For mechanistic studies, combine gene expression profiling (RNA-seq) with pathway analysis tools (e.g., Gene Ontology enrichment) to map signaling pathways influenced by this compound .

In vivo:

- Select animal models based on translational relevance to the target disease. For example, murine models with induced inflammation for studying anti-inflammatory properties.

- Ensure sample sizes are statistically powered (use tools like G*Power) to detect meaningful effect sizes .

Advanced: How can contradictory findings in this compound’s bioactivity across studies be systematically resolved?

Contradictions often arise from variability in experimental parameters. Address these through:

- Meta-analysis : Pool data from independent studies to identify trends, adjusting for variables like dosage ranges, exposure duration, and model systems .

- Sensitivity Testing : Replicate key experiments under standardized conditions (e.g., ISO guidelines) to isolate confounding factors (e.g., solvent choice, temperature fluctuations) .

- Cross-Validation : Compare results across multiple assay types (e.g., enzymatic assays vs. cell-based assays) to confirm bioactivity specificity .

Example Confounding Factors:

| Factor | Impact | Mitigation Strategy |

|---|---|---|

| Purity of compound | Bioactivity variability | Use HPLC-MS to verify purity (>95%) |

| Cell passage number | Drift in response | Restrict experiments to passages 5–15 |

Advanced: What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

- Design of Experiments (DOE) : Apply factorial designs to test reaction variables (e.g., catalyst concentration, temperature) and identify optimal conditions .

- Computational Modeling : Use molecular docking or DFT calculations to predict derivative binding affinities before synthesis .

- Analytical Workflow : Characterize derivatives via tandem MS/MS and X-ray crystallography to confirm structural modifications .

Basic: How should researchers conduct a systematic literature review on this compound’s pharmacological properties?

- Search Strategy : Use Boolean operators in databases (PubMed, Web of Science) with keywords: "this compound" AND ("pharmacokinetics" OR "mechanism of action") .

- Inclusion Criteria : Prioritize peer-reviewed studies with full methodological transparency. Exclude non-quantitative or non-English papers lacking validation data .

- Data Extraction : Tabulate findings (e.g., IC₅₀ values, model systems) for comparative analysis .

Advanced: What statistical approaches are appropriate for analyzing dose-dependent effects of this compound in longitudinal studies?

- Mixed-Effects Models : Account for inter-subject variability and repeated measurements over time .

- Survival Analysis : Use Kaplan-Meier curves and Cox proportional hazards models for toxicity or efficacy endpoints .

- Error Propagation : Calculate uncertainty intervals for IC₅₀/EC₅₀ values using nonlinear regression tools (e.g., GraphPad Prism) .

Basic: How can researchers ensure reproducibility when documenting this compound experiments?

- Detailed Protocols : Include step-by-step procedures, equipment calibration records, and batch numbers for reagents .

- Open Data : Deposit raw datasets (e.g., NMR spectra, HPLC chromatograms) in repositories like Figshare or Zenodo .

- Pre-registration : Submit study designs to platforms like Open Science Framework to reduce reporting bias .

Advanced: What methodologies validate this compound’s target engagement in complex biological systems?

- Chemical Proteomics : Use activity-based protein profiling (ABPP) with this compound-linked probes to identify binding partners .

- Thermal Shift Assays : Monitor protein stability changes via differential scanning fluorimetry to confirm target binding .

- CRISPR Knockout Models : Compare bioactivity in wild-type vs. gene-edited cells to establish target dependency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.